molecular formula C10H9FN2O2S B1482611 1-(2-fluoroethyl)-3-(thiophen-3-yl)-1H-pyrazole-4-carboxylic acid CAS No. 2092491-89-7

1-(2-fluoroethyl)-3-(thiophen-3-yl)-1H-pyrazole-4-carboxylic acid

Cat. No. B1482611
CAS RN: 2092491-89-7
M. Wt: 240.26 g/mol
InChI Key: ORRWKLPLOMWGIZ-UHFFFAOYSA-N
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Description

1-(2-Fluoroethyl)-3-(thiophen-3-yl)-1H-pyrazole-4-carboxylic acid (FETPCA) is a compound that has been studied as a potential therapeutic agent for a variety of diseases. FETPCA is a member of the pyrazole family of compounds, which have been shown to have a wide range of biological activities. FETPCA has been studied for its potential applications in cancer, inflammation, and neurological diseases.

Scientific Research Applications

Synthesis and Chemical Properties

The compound 1-(2-fluoroethyl)-3-(thiophen-3-yl)-1H-pyrazole-4-carboxylic acid is involved in various synthesis processes and characterizations within chemical research. Its structural analogs have been synthesized and characterized for different applications, indicating the utility of the core pyrazole structure in medicinal chemistry and materials science. For instance, derivatives of pyrazole have been synthesized for their potential antimicrobial activities, showcasing the versatility of this chemical scaffold in generating biologically active compounds (Puthran et al., 2019). Additionally, pyrazole-based compounds have been investigated for their fluorescence properties, which could be of interest in developing new materials for sensing and imaging applications (Wrona-Piotrowicz et al., 2022).

Antimicrobial and Antitumor Activities

The antimicrobial and antitumor potential of pyrazole derivatives highlights the importance of this core structure in pharmaceutical research. Schiff bases of chitosan with pyrazole derivatives have been characterized and shown to possess antimicrobial activities against a range of pathogens, indicating their potential in developing new antimicrobial agents (Hamed et al., 2020). Furthermore, compounds incorporating the pyrazole and thiophene moieties have shown promising antitumor activities, underscoring the significance of structural diversification in discovering new therapeutic agents (Gomha et al., 2016).

properties

IUPAC Name

1-(2-fluoroethyl)-3-thiophen-3-ylpyrazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9FN2O2S/c11-2-3-13-5-8(10(14)15)9(12-13)7-1-4-16-6-7/h1,4-6H,2-3H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORRWKLPLOMWGIZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC=C1C2=NN(C=C2C(=O)O)CCF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9FN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-fluoroethyl)-3-(thiophen-3-yl)-1H-pyrazole-4-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(2-fluoroethyl)-3-(thiophen-3-yl)-1H-pyrazole-4-carboxylic acid
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1-(2-fluoroethyl)-3-(thiophen-3-yl)-1H-pyrazole-4-carboxylic acid
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1-(2-fluoroethyl)-3-(thiophen-3-yl)-1H-pyrazole-4-carboxylic acid
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1-(2-fluoroethyl)-3-(thiophen-3-yl)-1H-pyrazole-4-carboxylic acid

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